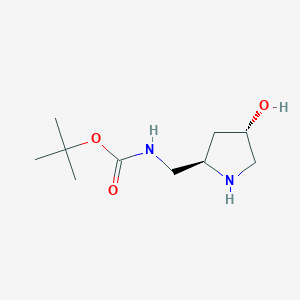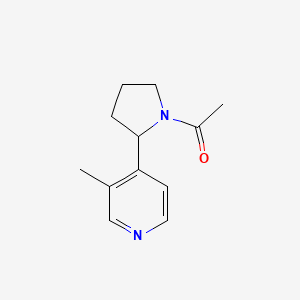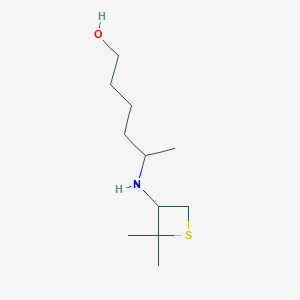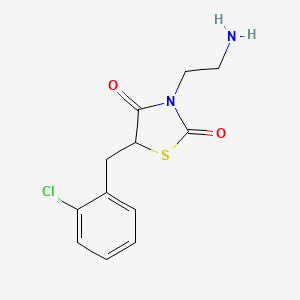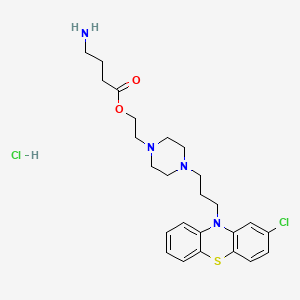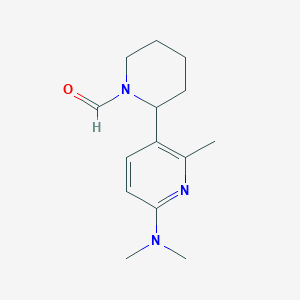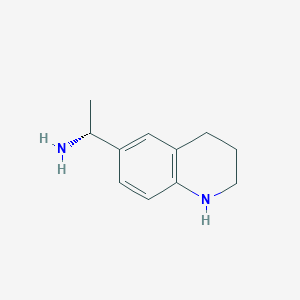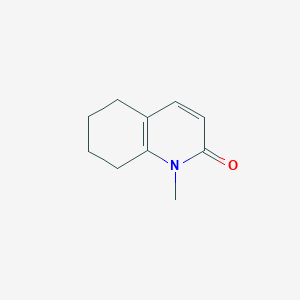
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group and a methyl group, attached to a nicotinate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate typically involves the reaction of 4-formyl-3-methyl-1H-pyrazole with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate.
Reduction: Ethyl 2-(4-hydroxymethyl-3-methyl-1H-pyrazol-1-yl)nicotinate.
Substitution: Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate.
Scientific Research Applications
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate can be compared with other pyrazole derivatives such as:
Ethyl 2-(4-hydroxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Similar structure but with a hydroxyl group instead of a formyl group.
Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate: Contains a bromine atom instead of a formyl group.
Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Features a carboxylic acid group instead of a formyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-(4-formyl-3-methylpyrazol-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(18)11-5-4-6-14-12(11)16-7-10(8-17)9(2)15-16/h4-8H,3H2,1-2H3 |
InChI Key |
AKJPKERWLRNVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2C=C(C(=N2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


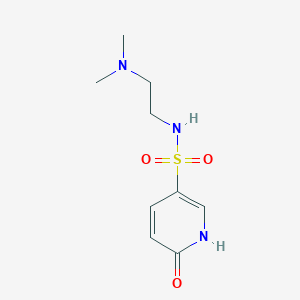
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
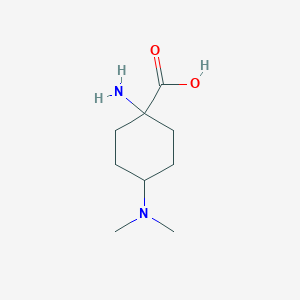
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
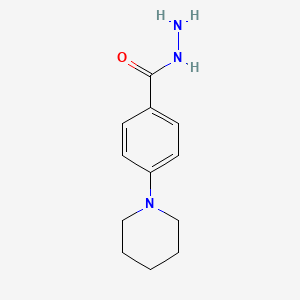
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
